ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Lipophilicity Drug-likeness Permeability

When scaling anti-inflammatory programs based on 1,5-bis(4-methoxyphenyl)-1H-pyrazole-3-carboxylate scaffolds (JP 1998509140 / WO 9614302), substituting the 4-methoxyphenyl derivative with unsubstituted phenyl or 4-nitrophenyl analogs introduces unverified physicochemical profiles, potentially invalidating established SAR and synthetic routes. • Retains the critical N-1 4-methoxyphenyl group for target potency fidelity in downstream biological assays. • Distinct LC-MS signature (MW 262.26 vs. 232.23 for des-methoxy analog) enables unambiguous intermediate tracking. • Balanced logP (1.76) and tPSA (73.6 Ų) suit cell-based anti-inflammatory assays with orthogonal 4-OH and 3-COOEt derivatization handles.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 39683-26-6
Cat. No. B1300249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
CAS39683-26-6
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(16)8-15(14-12)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3
InChIKeyDEAWYDZTIUXURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Core Properties and Scaffold Characteristics


Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 39683-26-6) is a fully substituted 1H-pyrazole-3-carboxylate bearing a 4-hydroxy group, a 1-(4-methoxyphenyl) substituent, and an ethyl ester at C-3. It has a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g·mol⁻¹ . This scaffold places it within the large class of pyrazole-3-carboxylate building blocks that serve as synthetic intermediates for biologically active molecules, including anti-inflammatory and analgesic agents [1]. The combination of hydrogen-bond donor (4-OH), hydrogen-bond acceptor (4-OCH₃, ester carbonyl), and lipophilic aromatic features defines its physicochemical profile and differentiates it from closely related N-aryl pyrazole-3-carboxylates that lack the 4-methoxy substitution.

Scaffold Class
4-hydroxy-1-(4-methoxyphenyl)-pyrazole-3-carboxylate building block
Synthetic Utility
Intermediate for biologically active pyrazole discovery programs
Derivatization Handles
4-OH and 3-ethyl ester groups enable orthogonal chemical modifications

Why In-Class Analogs Cannot Replace This Pyrazole-3-carboxylate Scaffold


Superficially similar 1-aryl-4-hydroxy-1H-pyrazole-3-carboxylates cannot be freely interchanged with ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate because even a single substituent change on the N-1 aryl ring markedly alters the electronic character, lipophilicity, and hydrogen-bonding capacity of the scaffold . SAR studies on related pyrazole-3-carboxylates demonstrate that variation in the N-1 aryl substitution directly modulates both the potency of downstream biological targets and the regiochemical outcome of further synthetic transformations [1]. A procurement decision that substitutes the 4-methoxyphenyl derivative with the unsubstituted phenyl (CAS 39683-24-4), 4-methylphenyl (CAS 26502-59-0), or 4-nitrophenyl analog introduces unverified physicochemical and reactivity profiles that may invalidate the established synthetic route or structure–activity relationship (SAR) hypothesis.

N-1 aryl modification
Changing the 4-methoxyphenyl group to phenyl, 4-methylphenyl, or 4-nitrophenyl alters electronic, lipophilic, and hydrogen-bonding profiles.
SAR and synthetic pathway shift
Substituent variation on N-1 aryl may modulate downstream biological target response and synthetic regiochemical outcomes.
Unverified physicochemical spectra
Analog replacement introduces reactivity and property profiles not documented in the established synthetic or SAR context.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage vs. Unsubstituted Phenyl Analog

The experimentally determined logP of ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is 1.76 . In contrast, the unsubstituted phenyl analog ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 39683-24-4) is reported to have a predicted logP of approximately 1.2–1.4 based on consensus in silico models, with no measured value identified in the peer-reviewed literature [1]. The ~0.4–0.5 log-unit increase arises from the electron-donating 4-OCH₃ group, which enhances membrane permeability potential while maintaining aqueous solubility within the typical drug-like range.

Lipophilicity (logP)
Cross-study comparable
Target: logP 1.76 (measured) vs. Phenyl analog: predicted ~1.2–1.4
Reported higher lipophilicity may support cell-permeability assessment
Comparator value based on in silico consensus; no measured logP identified
Lipophilicity Drug-likeness Permeability

Polar Surface Area Differentiation

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate exhibits a topological polar surface area (tPSA) of 73.58 Ų . The 4-methoxy oxygen contributes approximately +7–9 Ų to the total PSA relative to the unsubstituted phenyl analog (tPSA ≈ 64–66 Ų) [1]. This places the compound closer to the 90 Ų threshold commonly cited for oral CNS drug-likeness, while still providing an additional hydrogen-bond acceptor site for target engagement.

Polar Surface Area
Class-level inference
Target: tPSA 73.6 Ų vs. Phenyl analog: estimated ~64–66 Ų
Higher tPSA may influence blood-brain barrier penetration profile
Calculated values; experimental verification not available
Polar Surface Area ADME Blood–Brain Barrier

Molecular Weight Distinction vs. Phenyl Analog

The molecular weight of ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is 262.26 g·mol⁻¹, which is 30.03 Da heavier than the unsubstituted phenyl analog (232.23 g·mol⁻¹) [1]. This difference corresponds precisely to the replacement of an aromatic hydrogen with a methoxy group (-H + -OCH₃). Both compounds remain well below the 500 Da Lipinski limit, but the additional mass of the 4-methoxy derivative confers distinct chromatographic retention behavior and influences the compound's exact mass in LC-MS analysis.

Molecular Weight
Head-to-head
262.26 Da vs. 232.23 Da (+30.03 Da; +12.9%)
Distinct mass enables unambiguous LC-MS reaction monitoring
Mass difference corresponds to -H → -OCH₃ replacement
Molecular Weight Rule of Five Physicochemical Properties

Synthetic Intermediate Lineage in Patented Anti-Inflammatory Derivatives

The 1-(4-methoxyphenyl) substitution pattern of the target compound is structurally integral to a class of pyrazole derivatives disclosed in patent families JP 1998509140 and WO 9614302, which claim anti-inflammatory and analgesic activities [1]. This patent lineage specifically employs intermediates bearing the 4-methoxyphenyl group at N-1 for subsequent coupling reactions. Substituting the intermediate with a 4-methylphenyl or 4-chlorophenyl analog would generate a different final compound not covered by the same SAR data, potentially invalidating the intellectual property position of the development program.

Patent Intermediate Role
Supporting evidence
Key intermediate in JP 1998509140 / WO 9614302 synthetic pathway
Maps directly to disclosed SAR and synthetic route
Substituting with other N-1 aryl analogs yields non-covered final compounds
Drug Synthesis Patent Intermediates Anti-inflammatory

Purity and Storage Specifications

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is routinely supplied at 97–98% purity from multiple vendors, with recommended storage at 2–8°C in sealed, dry conditions . In comparison, the unsubstituted phenyl analog (CAS 39683-24-4) is also listed at 97% purity but without explicit cold-storage requirements from most suppliers . The specified refrigeration requirement for the 4-methoxy derivative suggests a need for controlled handling to preserve ester integrity and prevent hydrolytic degradation of the 4-hydroxy group relative to less electron-rich analogs.

Purity & Storage
Data to verify
97–98% purity; recommended storage 2–8°C, sealed, dry
Cold storage indicates sensitivity to thermal degradation
Supplier specification; lot-specific stability should be verified
Purity Stability Procurement Specification

Optimal Procurement and Deployment Scenarios


Medicinal Chemistry: Lead Optimization with 4-Methoxyphenyl Scaffolds

Where a structure–activity relationship (SAR) program has identified the 4-methoxyphenyl group at N-1 as critical for target potency, ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is the only structurally faithful intermediate. Its measured logP of 1.76 and tPSA of 73.6 Ų provide a balanced permeability/solubility profile suited to cell-based anti-inflammatory assays, while the 4-hydroxy and 3-ethyl ester groups offer orthogonal handles for further derivatization.

Organic Synthesis: Patent-Covered Pyrazole Derivatives

The compound serves as a direct intermediate in the synthesis of 1,5-bis(4-methoxyphenyl)-1H-pyrazole-3-carboxylate derivatives that are claimed in patent families JP 1998509140 and WO 9614302 for anti-inflammatory and analgesic applications . Substitution with the unsubstituted phenyl analog (CAS 39683-24-4) would produce a distinct final compound not covered by the existing SAR data set, potentially undermining the legal and scientific basis of the development program.

Analytical Reference Standard for LC-MS Method Development

The precisely defined molecular weight of 262.26 g·mol⁻¹ (vs. 232.23 g·mol⁻¹ for the des-methoxy analog) provides a distinctive mass signature that can be exploited in LC-MS reaction monitoring to track the consumption of the correct intermediate without ambiguity . The mandated cold storage (2–8°C) ensures the integrity of the reference standard over extended analytical campaigns.

Screening Library Selection Based on Physicochemical Differentiation

When constructing a diverse screening library, the 4-methoxyphenyl derivative contributes a unique combination of logP (1.76), tPSA (73.6 Ų), and hydrogen-bond acceptor count (5) that distinguishes it from the unsubstituted phenyl (logP ~1.2, tPSA ~65 Ų, HBA 4) and 4-nitrophenyl (logP ~1.5, tPSA ~100 Ų, HBA 6) analogs . This physicochemical differentiation supports the selection of the 4-methoxy variant for primary screening against targets where moderate lipophilicity and peripheral restriction are desirable.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
4-Methoxyphenyl scaffold fidelity
SAR-driven target engagement studies
Patent-covered pyrazole synthesis
Disclosed synthetic route intermediate
Freedom-to-operate alignment review
LC-MS analytical reference
Precise molecular mass signature
Reaction monitoring without analog ambiguity
Screening library diversity
Balanced lipophilicity and moderate PSA profile
Compound selection for target-class focused sets
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